3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Medicinal Chemistry Hydrogen Bonding Structure-Activity Relationship

3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (CAS 1443978-42-4) is a heterocyclic small molecule belonging to the pyrrolo[3,2-d]pyrimidine-2,4-dione family. This scaffold is a 9-deazapurine isostere recognized for its ability to engage diverse biological targets, including kinases, folate pathway enzymes, and adenosine receptors.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
Cat. No. B11912543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C(=O)N(C(=O)N2)C
InChIInChI=1S/C8H9N3O2/c1-4-3-5-6(9-4)7(12)11(2)8(13)10-5/h3,9H,1-2H3,(H,10,13)
InChIKeyAOWYIRVOUBLWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione: Procuring a Distinct Regioisomer in the Pyrrolopyrimidine Scaffold Class


3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (CAS 1443978-42-4) is a heterocyclic small molecule belonging to the pyrrolo[3,2-d]pyrimidine-2,4-dione family. This scaffold is a 9-deazapurine isostere recognized for its ability to engage diverse biological targets, including kinases, folate pathway enzymes, and adenosine receptors [1]. The compound features methyl substituents at the N3 and C6 positions, a regioisomeric substitution pattern that distinguishes it from other dimethylated analogs such as 1,3-dimethyl (CAS 46155-89-9) and 6,7-dimethyl (CAS 1062517-27-4) variants [2]. It is commercially supplied as a high-purity building block (typically ≥97%) for medicinal chemistry and drug discovery applications .

Why 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs


The pyrrolo[3,2-d]pyrimidine-2,4-dione core contains four substitutable positions (N1, N3, C6, C7), and the precise location of methyl groups dictates both chemical reactivity and potential biological target interactions. For example, the 1,3-dimethyl isomer undergoes electrophilic substitution exclusively at C7, while nitration is directed to C6 [1]. In the 3,6-dimethyl variant, the C6-methyl blocks one reactive site and electronically modifies the pyrrole ring, altering the regioselectivity of further functionalization. Moreover, the presence of a free N1–H hydrogen bond donor in the 3,6-dimethyl compound (versus the N1-methylated 1,3-dimethyl analog) changes the hydrogen-bonding capacity and polarity, which can substantially impact binding to biological targets [2]. These topological differences mean that generic substitution within the class is not chemically or pharmacologically equivalent; procurement decisions must be guided by the specific substitution pattern required for the intended synthetic route or target engagement profile.

Quantitative Differentiation Evidence for 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Relative to Closest Analogs


N1–H Hydrogen Bond Donor Availability: A Structural Differentiator from 1,3-Dimethyl Analog

The 3,6-dimethyl substitution pattern preserves a free N1–H hydrogen bond donor, whereas the 1,3-dimethyl isomer (CAS 46155-89-9) bears a methyl group at N1, eliminating this donor. Hydrogen bond donor count is a critical parameter in drug design, influencing target binding, solubility, and permeability .

Medicinal Chemistry Hydrogen Bonding Structure-Activity Relationship

Blocked C6 Electrophilic Substitution Site Diverts Reactivity Relative to 1,3-Dimethyl Analog

In the 1,3-dimethyl analog, nitration in acetic acid occurs primarily at C6, yielding 6-nitro derivatives as the major products [1]. In the 3,6-dimethyl compound, the C6 position is blocked by a methyl group, which is expected to divert nitration and other electrophilic attacks exclusively to C7, simplifying the product profile and enabling selective monofunctionalization at C7.

Synthetic Chemistry Electrophilic Substitution Regioselectivity

Computed LogP and Topological Polar Surface Area (TPSA) Differences from Regioisomers

The 3,6-dimethyl substitution pattern results in a distinct distribution of polar and lipophilic surface area compared to the 1,3-dimethyl isomer. The 3,6-dimethyl compound has a TPSA of approximately 66.5 Ų (two carbonyl oxygens plus two NH donors), whereas the 1,3-dimethyl analog, lacking the N1–H donor, exhibits a lower TPSA, estimated at approximately 53.3 Ų . LogP values also diverge: the 3,6-dimethyl compound is predicted to be more hydrophilic due to the additional H-bond donor.

Physicochemical Properties Drug-likeness ADME

Recommended Procurement Scenarios for 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Based on Differential Evidence


Synthesis of C7-Functionalized Pyrrolopyrimidine Libraries via Regioselective Electrophilic Substitution

When the synthetic objective requires clean monofunctionalization at the C7 position without competing C6 substitution, the 3,6-dimethyl compound is the preferred scaffold. The blocking methyl at C6, supported by literature precedent on the 1,3-dimethyl isomer's C6-directed nitration [1], indicates that electrophilic substitution will be channeled exclusively to C7, enabling high-purity intermediate synthesis for medicinal chemistry libraries.

Structure-Based Drug Design Requiring an N1–H Hydrogen Bond Donor Pharmacophore

For targets where a hydrogen bond donation from the pyrrole NH is essential—such as kinase hinge-binding motifs or folate enzyme active sites [2]—the 3,6-dimethyl compound provides an intact N1–H donor that is absent in the 1,3-dimethyl analog. This makes it the compound of choice for SAR exploration around the N1 position.

Physicochemical Property Optimization in Lead Series Featuring Pyrrolopyrimidine Cores

In programs where balancing lipophilicity and polarity is critical, the 3,6-dimethyl compound offers a more hydrophilic profile (higher TPSA, lower logP) compared to the 1,3-dimethyl regioisomer, potentially improving aqueous solubility and reducing hERG or CYP liabilities associated with excessive lipophilicity [3].

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